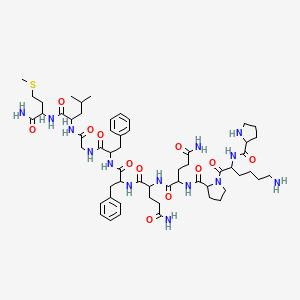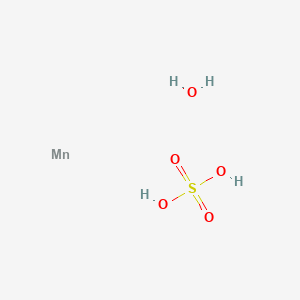
C.I. 77752; Manganese Sulfate (MnSO4) Tetrahydrate; Manganese Sulfate Tetrahydrate; Manganese(2+) Sulfate Tetrahydrate; Manganous Sulfate Tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese Sulfate Tetrahydrate, also known as C.I. 77752, Manganese(2+) Sulfate Tetrahydrate, and Manganous Sulfate Tetrahydrate, is an inorganic compound with the chemical formula MnSO₄·4H₂O. This pale pink, deliquescent solid is a commercially significant manganese(II) salt. It is widely used in various industrial applications, including agriculture, chemistry, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese Sulfate Tetrahydrate can be synthesized through the neutralization reaction of sulfuric acid and manganese dioxide. The reaction typically involves heating an aqueous solution of sulfuric acid and manganese dioxide to around 340 K. The resulting solution is then crystallized to obtain Manganese Sulfate Tetrahydrate .
Industrial Production Methods
Industrial production of Manganese Sulfate Tetrahydrate often involves the leaching of low-grade manganese ores with sulfuric acid. The leaching process is optimized by controlling the concentration of sulfuric acid, reaction temperature, and agitation rate. The leaching efficiency of manganese can reach up to 92.42% under optimal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese Sulfate Tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: It can be reduced to manganese metal using reducing agents like hydrogen gas or carbon monoxide.
Substitution: The sulfate ions in Manganese Sulfate Tetrahydrate can be substituted with other anions in the presence of suitable reagents.
Major Products
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese metal (Mn)
Substitution: Various manganese salts depending on the substituting anion
Applications De Recherche Scientifique
Manganese Sulfate Tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a source of manganese in biochemical and physiological studies.
Industry: It finds application in the production of dry-cell batteries and as a micronutrient in fertilizers.
Mécanisme D'action
Manganese Sulfate Tetrahydrate exerts its effects primarily through its role as a source of manganese ions (Mn²⁺). Manganese is an essential cofactor for various enzymes involved in physiological processes, including antioxidant defense, metabolism, and bone development. The compound undergoes electrolysis to produce manganese dioxide, which is used in dry-cell batteries .
Comparaison Avec Des Composés Similaires
Manganese Sulfate Tetrahydrate can be compared with other manganese sulfate hydrates, such as:
- Manganese Sulfate Monohydrate (MnSO₄·H₂O)
- Manganese Sulfate Heptahydrate (MnSO₄·7H₂O)
Uniqueness
Manganese Sulfate Tetrahydrate is unique due to its specific hydration state, which affects its solubility, stability, and reactivity. It is isostructural with other sulfate tetrahydrates, such as those of magnesium, iron, and cobalt .
Conclusion
Manganese Sulfate Tetrahydrate is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it an essential material for scientific research and industrial applications.
Propriétés
Formule moléculaire |
H4MnO5S |
|---|---|
Poids moléculaire |
171.03 g/mol |
Nom IUPAC |
manganese;sulfuric acid;hydrate |
InChI |
InChI=1S/Mn.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Clé InChI |
VSEWZMQQQHLHQT-UHFFFAOYSA-N |
SMILES canonique |
O.OS(=O)(=O)O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


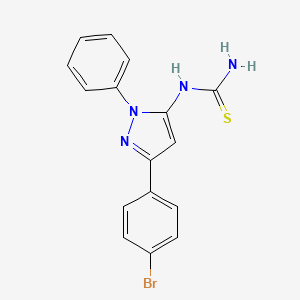
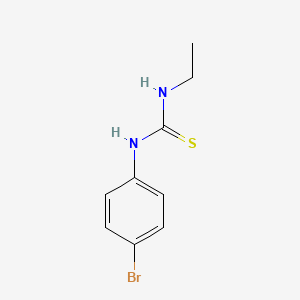

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)
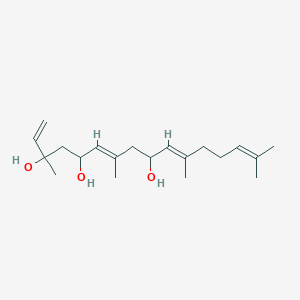
![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)
![4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043309.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)

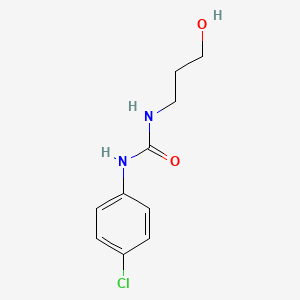
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
